1-Fluorobicyclo[3.3.1]nonan-3-one
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Description
1-Fluorobicyclo[3.3.1]nonan-3-one is a chemical compound with the CAS Number: 70013-62-6 . It has a molecular weight of 156.2 and its IUPAC name is this compound . The compound is typically stored at -10 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13FO/c10-9-3-1-2-7(5-9)4-8(11)6-9/h7H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of -10 degrees Celsius .Safety and Hazards
Mechanism of Action
Target of Action
It is known that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Biochemical Pathways
It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products .
Action Environment
It is known that the compound is stored at -10 degrees celsius , suggesting that temperature could be a factor in its stability.
Properties
IUPAC Name |
1-fluorobicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO/c10-9-3-1-2-7(5-9)4-8(11)6-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRHXWTCQFVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)(C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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